Para‑Ethyl vs. Para‑Ethoxy Benzenesulfonamide: Calculated Lipophilicity and Hydrogen‑Bonding Capacity Shift
Compared with the para‑ethoxy analog 4‑ethoxy‑N‑(2‑((6‑(4‑fluorophenyl)pyridazin‑3‑yl)oxy)ethyl)benzenesulfonamide (CAS 920193‑73‑3), the 4‑ethyl congener (CAS 920256‑43‑5) replaces the ether oxygen with a methylene unit. Chemoinformatic estimation using the XLogP3 algorithm yields a predicted logP difference of ≈+0.3 to +0.5 log units for the 4‑ethyl derivative relative to the 4‑ethoxy form, indicating moderately higher membrane permeability potential [1]. Simultaneously, the 4‑ethyl variant loses one hydrogen‑bond acceptor site, which can reduce aqueous solubility but enhance passive transcellular flux in ion‑channel‑targeted epithelial assays [2]. These in silico predictions are consistent with the patent disclosure that para‑alkyl substitution tunes the oral bioavailability of pyridazine sulfonamide CFTR inhibitors [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈3.4 (estimated); H‑bond acceptors = 5 |
| Comparator Or Baseline | 4‑Ethoxy analog (CAS 920193‑73‑3): XLogP3 ≈3.0 (estimated); H‑bond acceptors = 6 |
| Quantified Difference | ΔXLogP3 ≈ +0.4; ΔH‑bond acceptors = –1 |
| Conditions | In silico prediction using the XLogP3 algorithm (PubChem infrastructure); no experimental logD₇.₄ or PAMPA data are publicly available for either compound. |
Why This Matters
For procurement decisions where epithelial permeability is a selection criterion, the 4‑ethyl derivative is predicted to offer a measurable lipophilicity advantage over the 4‑ethoxy form, potentially translating to superior oral absorption in CFTR‑targeted programs.
- [1] Cheng, T.; Zhao, Y.; Li, X.; Lin, F.; Xu, Y.; Zhang, X.; Li, Y.; Wang, R.; Lai, L. Computation of Octanol‑Water Partition Coefficients by Guiding an Additive Model with Knowledge. J. Chem. Inf. Model. 2007, 47, 2140–2148. (XLogP3 method). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
- [3] De Hostos, E.L.; Nguyen, T.H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, November 24, 2011. View Source
